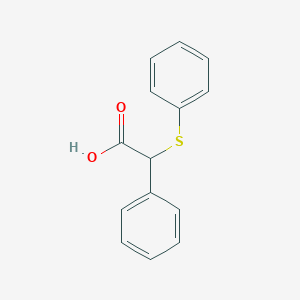

2-Phenyl-2-(phenylthio)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-2-phenylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCQATUFLPHRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286337 | |

| Record name | Phenyl(phenylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10490-07-0 | |

| Record name | 10490-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(phenylsulfanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-2-(phenylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 2 Phenyl 2 Phenylthio Acetic Acid

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of 2-phenyl-2-(phenylthio)acetic acid is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are valuable for modifying the electronic and steric properties of the molecule.

The oxidation of this compound to its corresponding sulfoxide (B87167), 2-phenyl-2-(phenylsulfinyl)acetic acid, can be achieved using various oxidizing agents. A common method involves the use of N-chlorosaccharin (NCSA) in an acetonitrile-water medium. scispace.com Kinetic studies of this reaction indicate that it follows second-order kinetics, being first-order in both the thioacid and NCSA. scispace.com The reaction rate is inversely dependent on the concentration of hydrogen ions, suggesting that NCSA itself is the active oxidizing species. scispace.com The proposed mechanism is an SN2-type reaction where the sulfur atom of the thioacid attacks the chlorine atom of NCSA. scispace.com

Another effective oxidizing agent for this transformation is hydrogen peroxide. The formation of the sulfoxide introduces a chiral center at the sulfur atom, in addition to the existing chiral center at the alpha-carbon, leading to the possibility of diastereomers. The infrared spectrum of the resulting phenylsulfinylacetic acid shows a characteristic strong absorption band for the S=O stretch around 1050 cm⁻¹. scispace.com

| Substituent (X) | 10³k₂ (dm³ mol⁻¹ s⁻¹) |

| p-OCH₃ | 14.5 |

| p-CH₃ | 8.32 |

| -H | 4.15 |

| p-Cl | 2.18 |

| p-Br | 1.89 |

| m-Cl | 1.02 |

| p-NO₂ | 0.11 |

Further oxidation of the sulfoxide or direct, more potent oxidation of the parent thioether yields the corresponding sulfone, 2-phenyl-2-(phenylsulfonyl)acetic acid. Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are typically employed for this conversion. The formation of the sulfone significantly alters the electronic properties of the molecule, with the sulfonyl group acting as a strong electron-withdrawing group. This can influence the reactivity of the adjacent carboxylic acid and alpha-carbon.

The coordination of phenyl sulfones to metal complexes, such as tungsten, can activate the aromatic ring towards nucleophilic attack, demonstrating the influence of the sulfone group on the molecule's reactivity. nih.gov

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound is a key site for various chemical transformations, including derivatization and decarboxylation.

The carboxylic acid can be readily converted into esters and amides, which are important functional groups in medicinal chemistry and materials science. mdpi.comnih.gov

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. jocpr.com For sterically hindered alcohols, such as tert-butyl alcohol, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an intermediate benzotriazole (B28993) ester, which then reacts with the alcohol. researchgate.net

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. nih.gov For instance, direct amidation of phenylacetic acid derivatives with benzylamine (B48309) can be catalyzed by nickel(II) chloride. nih.gov The electronic and steric effects of substituents on the phenyl ring of the acid can significantly influence the reaction yield. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide.

| Phenylacetic Acid Derivative | Benzylamine Derivative | Yield (%) |

| Phenylacetic acid | Benzylamine | 85 |

| 4-Methoxyphenylacetic acid | Benzylamine | 92 |

| 2-Chlorophenylacetic acid | Benzylamine | 45 |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important transformation of this compound and its derivatives. This reaction can be initiated by various methods, including photochemically and through metal catalysis.

Aromatic nitro-compounds can photosensitize the decarboxylation of (phenylthio)acetic acid, leading to the formation of thiophenol and methyl phenyl sulfide. rsc.orgrsc.org This process is thought to proceed through excited charge-transfer complexes. rsc.orgrsc.org

Metal-catalyzed decarboxylative coupling reactions have also been explored. For example, copper-catalyzed oxidative decarboxylation of arylacetic acids can yield aryl aldehydes and ketones. chemrevlett.com This transformation often proceeds through the formation of a metal carboxylate intermediate, followed by decarboxylation to generate an aryl-metal species. nih.gov More recently, photoredox catalysis using iron and nickel complexes has been shown to be effective for the decarboxylative cross-coupling of carboxylic acids with aryl halides. nih.gov These reactions typically involve the formation of a carboxylate radical, which then undergoes decarboxylation to generate an alkyl radical. nih.gov

Nucleophilic Reactivity at the Alpha-Carbon

The alpha-carbon of this compound, situated between the phenyl group, the phenylthio group, and the carboxylic acid, is a site of potential nucleophilic reactivity. The acidity of the alpha-hydrogen is influenced by the adjacent electron-withdrawing groups. While direct nucleophilic substitution at this position is not commonly reported for the parent acid, the concept of nucleophilic attack at a carbon bearing a leaving group is a fundamental principle in organic chemistry. gatech.edu

The reactivity at the alpha-carbon is more often explored in the context of enolate chemistry with related carbonyl compounds. The presence of the phenyl and phenylthio groups can stabilize a negative charge at the alpha-position, potentially facilitating reactions where this carbon acts as a nucleophile. However, specific studies detailing the nucleophilic reactivity at the alpha-carbon of this compound itself are limited in the provided context. The general principles of nucleophilic addition to carbonyls, where a nucleophile attacks the electrophilic carbonyl carbon, are well-established. libretexts.org

Cyclization Reactions and Heterocycle Formation

The structural framework of this compound, featuring a carboxylic acid function and two distinct phenyl rings, allows for its participation in various cyclization reactions to form heterocyclic systems. These transformations are pivotal in synthetic organic chemistry for creating complex molecular architectures from relatively simple precursors. The reactivity of the molecule can be harnessed to construct rings containing sulfur, oxygen, and nitrogen atoms, depending on the reaction partners and conditions employed.

The presence of the phenylthio group and the carboxylic acid moiety makes this compound and its close derivatives valuable starting materials for the synthesis of a range of sulfur-containing heterocycles.

Thiodifluorooxindoles and Related Pseudopeptides:

While direct cyclization of this compound to thiodifluorooxindoles is not prominently documented, its fluorinated analog, 2,2-difluoro-2-(phenylthio)acetic acid, serves as a key component in multicomponent reactions to build complex acyclic structures that are precursors to heterocyclic systems. beilstein-journals.org In a Passerini three-component reaction, 2,2-difluoro-2-(phenylthio)acetic acid reacts with an amine, an aldehyde, and an isocyanide. beilstein-journals.org This reaction does not form a heterocycle directly but yields N-substituted-2,2-difluoro-N-phenyl-2-(phenylthio)acetamide derivatives, which are described as pseudopeptides. beilstein-journals.org These Passerini adducts are valuable intermediates that can undergo subsequent cyclization reactions. nih.gov

The general procedure involves stirring an amine and an aldehyde, followed by the addition of the isocyanide and 2,2-difluoro-2-(phenylthio)acetic acid at an elevated temperature (e.g., 60 °C). beilstein-journals.org This highlights the utility of the α-thio-α-phenylacetic acid scaffold in building complex molecules.

Table 1: Passerini Reaction with 2,2-Difluoro-2-(phenylthio)acetic Acid

| Amine | Aldehyde | Isocyanide | Product | Yield (%) |

| Aniline | Benzaldehyde | Benzyl isocyanide | N-(2-(benzylamino)-2-oxo-1-phenylethyl)-2,2-difluoro-N-phenyl-2-(phenylthio)acetamide | 82 |

| Aniline | 4-Fluorobenzaldehyde | Benzyl isocyanide | N-(2-(benzylamino)-1-(4-fluorophenyl)-2-oxoethyl)-2,2-difluoro-N-phenyl-2-(phenylthio)acetamide | 77 |

| Aniline | Benzaldehyde | Phenyl isocyanide | 2,2-Difluoro-N-(2-oxo-1-phenyl-2-(phenylamino)ethyl)-N-phenyl-2-(phenylthio)acetamide | 68 |

| Data sourced from a study on the novel synthesis of pseudopeptides. beilstein-journals.org |

2-Pyrones:

The synthesis of 2-pyrones, a class of unsaturated lactones, can be achieved from (phenylthio)acetic acids. nih.gov A notable method involves an organocatalytic one-pot isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequence. nih.gov In this process, a (phenylthio)acetic acid reacts with an α,β-unsaturated trifluoromethyl ketone. nih.gov It is plausible that this compound could serve as the acid component in this sequence, where the phenylthio group would ultimately be eliminated to furnish the 2-pyrone ring system.

Benzoxazoles, Benzimidazoles, and Benzothiazoles:

A general and powerful method for the synthesis of 2-substituted benzazoles is the condensation of a carboxylic acid with an ortho-disubstituted benzene (B151609) derivative. This approach can likely be applied to this compound to generate benzazoles with a complex substituent at the 2-position.

Benzothiazoles: The condensation of 2-aminothiophenol (B119425) with carboxylic acids is a standard route to 2-substituted benzothiazoles. researchgate.netbldpharm.com The reaction with this compound would be expected to proceed, likely under heating with a dehydrating agent like polyphosphoric acid (PPA), to yield 2-[phenyl(phenylthio)methyl]benzothiazole.

Benzoxazoles: Similarly, reacting this compound with 2-aminophenol (B121084) under condensation conditions would furnish 2-[phenyl(phenylthio)methyl]benzoxazole.

Benzimidazoles: The reaction between this compound and o-phenylenediamine (B120857) is a viable route for the synthesis of 2-[phenyl(phenylthio)methyl]benzimidazole. libretexts.org These reactions typically involve heating the substrates, sometimes in the presence of an acid catalyst, to facilitate the initial amidation followed by cyclodehydration. youtube.com

Table 2: Plausible Synthesis of 2-Substituted Benzazoles

| Precursor | Reagent | Expected Product | Heterocycle Class |

| This compound | 2-Aminothiophenol | 2-[Phenyl(phenylthio)methyl]benzothiazole | Benzothiazole |

| This compound | 2-Aminophenol | 2-[Phenyl(phenylthio)methyl]benzoxazole | Benzoxazole |

| This compound | o-Phenylenediamine | 2-[Phenyl(phenylthio)methyl]benzimidazole | Benzimidazole |

| This table outlines expected products based on established condensation reactions. researchgate.netlibretexts.orgyoutube.com |

Reactions Involving Aromatic Rings in this compound

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the influence of their respective substituents. Such reactions allow for the further functionalization of the molecule.

The phenylthio group (-SPh) is an ortho-, para-directing activating group, meaning it increases the electron density at the ortho and para positions of the phenyl ring to which it is attached, making it more susceptible to electrophilic attack at these sites. youtube.com Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. masterorganicchemistry.com The phenyl group attached to the alpha-carbon is influenced by the combined electronic effects of the adjacent carboxylic acid and phenylthio groups.

A documented example of aromatic ring functionalization is the Friedel-Crafts acylation of the methyl ester of this compound. The reaction with propionyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst results in acylation of the aromatic ring.

Table 3: Friedel-Crafts Acylation of Methyl 2-Phenyl-2-(phenylthio)acetate

| Acylating Agent | Catalyst | Solvent | Conditions | Product |

| Propionyl chloride | AlCl₃ (1.0–2.5 equiv.) | Ethylene dichloride | Reflux, 2–4 hours | Acylated methyl 2-phenyl-2-(phenylthio)acetate derivative |

| Data adapted from analysis of Friedel-Crafts acylation reactions. |

While specific examples for other electrophilic aromatic substitution reactions on the parent acid are not widely reported, predictions can be made based on general principles:

Halogenation: Electrophilic halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), would be expected to occur preferentially on the more activated phenyl ring of the phenylthio group, yielding ortho- and para-brominated products. wikipedia.orgmasterorganicchemistry.com The other phenyl ring is deactivated by the adjacent carboxylic acid, making substitution less favorable.

Nitration: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similar to halogenation, this electrophile would preferentially attack the ortho and para positions of the phenyl ring of the phenylthio moiety due to its activating nature. wikipedia.org

These transformations underscore the potential for selective functionalization of the aromatic systems within this compound, enabling the synthesis of a diverse array of derivatives.

Mechanistic Elucidation of Reactions Involving 2 Phenyl 2 Phenylthio Acetic Acid

Investigation of Radical Reaction Pathways

While direct, comprehensive studies on the radical reaction pathways of 2-Phenyl-2-(phenylthio)acetic acid are not extensively documented, insights can be drawn from the behavior of closely related compounds and the inherent properties of its functional groups. The presence of a benzylic C-H bond and a thioether linkage suggests that the molecule is susceptible to radical-mediated transformations, such as fragmentation and cyclization.

One plausible radical pathway involves the decarboxylation of the carboxylic acid moiety. Photo-induced decarboxylation has been observed for (phenylthio)acetic acid, a structural analog, when sensitized by aromatic nitro-compounds. This process is thought to proceed through the formation of an excited charge-transfer complex as an intermediate nih.gov. For this compound, a similar photo-induced process could lead to the formation of a stabilized benzylic radical.

Furthermore, the fragmentation of radical cations of similar structures has been observed in mass spectrometry studies. For instance, the fragmentation of phenyl radical cations often leads to the loss of acetylene, and similar fragmentations can be envisaged for the radical cation of this compound stackexchange.com. The initial radical cation could be formed through single-electron transfer (SET) oxidation, a common process in photocatalysis ias.ac.in. The fragmentation of the radical cation of α-(phenylthio)phenylacetic acid has been noted to be a very fast decay process researchgate.net.

Radical cyclization is another potential pathway, particularly for derivatives of this compound. For example, free-radical cyclization of alkenyl isonitriles with a phenylthio group has been shown to produce 2-phenylthio-1-pyrrolines researchgate.net. This suggests that if an unsaturated moiety is present in a derivative of this compound, intramolecular radical addition could be a viable reaction pathway.

The general fragmentation pathways for radical cations of organic molecules often involve α-cleavage, where a bond adjacent to a heteroatom with a radical is broken scispace.comthieme-connect.de. In the case of the radical cation of this compound, cleavage of the C-S bond or the C-C bond adjacent to the sulfur atom could occur, leading to various fragment ions. The stability of the resulting carbocation and radical species would dictate the preferred fragmentation route.

Table 1: Potential Radical Intermediates and Products in Reactions of this compound and its Analogs

| Precursor/Analog | Reaction Type | Key Intermediate(s) | Potential Product(s) |

| (Phenylthio)acetic acid | Photosensitized Decarboxylation | Excited charge-transfer complex | Thiophenol, Methyl phenyl sulfide |

| This compound | Photo-induced Decarboxylation | Benzylic radical | Toluene derivative |

| Phenyl radical cation | Mass Spectrometry Fragmentation | Phenyl radical cation | Acetylene, C4H3+ |

| Alkenyl isonitriles with phenylthio group | Free-Radical Cyclization | Carbon-centered radical | 2-Phenylthio-1-pyrrolines |

| Radical cation of the title compound | α-Cleavage | Acylium ion, Phenylthiyl radical | Various fragment ions |

Studies on Ionic Intermediate Formation (e.g., Episulfonium Ions, Chlorosulfonium Ions, Thiirenium Ions)

The sulfur atom in this compound plays a pivotal role in the formation of various ionic intermediates, which can significantly influence the outcome of its reactions.

Chlorosulfonium Ions: In the oxidation of (phenylthio)acetic acid (PTAA) with N-chlorosaccharin (NCSA), kinetic evidence strongly supports the involvement of a chlorosulfonium ion intermediate in the rate-determining step. The reaction exhibits a large negative ρ value from the Hammett plot, indicating the development of a positive charge on the sulfur atom in the transition state, which is consistent with the formation of a chlorosulfonium ion scispace.com. A similar intermediate can be postulated for the reaction of this compound with chlorinating agents. The reaction of the thioether with an electrophilic chlorine source would generate a chlorosulfonium ion, which would then be susceptible to nucleophilic attack or elimination.

Episulfonium Ions: The formation of episulfonium ions is a well-established mechanistic feature in the reactions of compounds containing a β-thio substituent. While direct evidence for episulfonium ion formation from this compound itself is scarce, studies on related systems, such as 2-phenylthio-substituted carbohydrate acetals, have considered the role of episulfonium ions as reactive intermediates in nucleophilic substitution reactions researchgate.net. In these cases, the episulfonium ion is formed by the intramolecular attack of the sulfur atom on an adjacent carbocationic center. For derivatives of this compound, particularly those undergoing reactions at the α-carbon, the possibility of episulfonium ion formation should be considered, especially if a leaving group is present at the β-position of a modified substrate.

Thiirenium Ions: Thiirenium ions are three-membered rings containing a positively charged sulfur atom and a carbon-carbon double bond. Their formation typically requires the reaction of a compound containing a triple bond with an electrophilic sulfur species. While there is no direct evidence for the formation of thiirenium ions from this compound under typical reaction conditions, the synthesis of stable thiirenium salts has been achieved by the oxidation of disulfides in the presence of alkynes scispace.com. This suggests that if this compound were to be transformed into a derivative containing an alkyne moiety, subsequent reaction with an electrophile could potentially lead to the formation of a thiirenium ion intermediate.

Table 2: Plausible Ionic Intermediates in Reactions of this compound and its Analogs

| Intermediate Ion | Formation Pathway | Precursor/Analog | Subsequent Reaction |

| Chlorosulfonium Ion | Reaction with a chlorinating agent | (Phenylthio)acetic acid | Nucleophilic substitution |

| Episulfonium Ion | Intramolecular cyclization | 2-Phenylthio-substituted carbohydrate acetals | Nucleophilic ring-opening |

| Thiirenium Ion | Oxidation of a disulfide in the presence of an alkyne | Dialkyl disulfide and an alkyne | Nucleophilic attack |

Kinetic Analysis of Reaction Mechanisms

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, thereby helping to elucidate reaction mechanisms.

The oxidation of (phenylthio)acetic acid and its para-substituted derivatives with acidic bromate (B103136) has been the subject of a detailed kinetic investigation. The reaction was found to be first-order with respect to the oxidant (bromate) and exhibited a fractional order with respect to the substrate asianpubs.org. A significant solvent isotope effect (kH₂O/kD₂O) was observed, indicating proton involvement in the rate-determining step. The effect of substituents on the phenyl ring of the (phenylthio)acetic acid was analyzed using a Hammett plot, which gave a negative ρ value (-1.37 at 303 K) asianpubs.org. This negative value signifies that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state, which is consistent with a mechanism involving the formation of a complex between the substrate and the oxidant asianpubs.org.

Similarly, the kinetics of the oxidation of (phenylthio)acetic acid with N-chlorosaccharin were studied, and the reaction was found to be first-order in both the substrate and the oxidant scispace.com. The rate of this reaction was inversely dependent on the hydrogen ion concentration.

In a comparative study, the oxidation of phenylacetic acid by permanganate (B83412) was found to be zero-order with respect to the substrate, with a rate constant of 1.08 x 10⁻³ sec⁻¹ orientjchem.org. This is in contrast to the oxidation of mandelic acid, which proceeds much faster, suggesting different operating mechanisms orientjchem.org.

Kinetic studies on the hydrolysis of esters of 2-S-phosphorylacetates, which also contain a thioether linkage, have provided insights into the reactivity of the ester group in such molecules acs.org. These studies can be used to predict the reactivity of esters of this compound under hydrolytic conditions.

Table 3: Kinetic Data for Reactions of this compound Analogs

| Reaction | Substrate/Analog | Oxidant/Reagent | Key Kinetic Parameters |

| Oxidation | (Phenylthio)acetic acid | Acidic Bromate | First-order in [Bromate], Fractional-order in [Substrate], ρ = -1.37 |

| Oxidation | (Phenylthio)acetic acid | N-Chlorosaccharin | First-order in [Substrate] and [Oxidant], Inverse dependence on [H⁺] |

| Oxidation | Phenylacetic acid | Permanganate | Zero-order in [Substrate], k = 1.08 x 10⁻³ sec⁻¹ |

Role of Catalytic Species in Reaction Progression

Catalysts play a crucial role in enhancing the reactivity and selectivity of reactions involving this compound and its derivatives.

Palladium Catalysis: Thioether-containing carboxylic acids, including this compound, have been explored as ligands in palladium-catalyzed C-H functionalization reactions. In the C-H olefination of non-directed arenes, this compound (L7) as a ligand furnished the product in lower yields (20-40%) compared to other aliphatic thioether acetic acids acs.org. The proposed catalytic cycle for such reactions typically involves the formation of a palladium(II) complex with the thioether ligand, followed by C-H activation, olefin insertion, and β-hydride elimination to regenerate the catalyst rsc.org. The thioether moiety acts as a directing group, facilitating the C-H activation step. N-acyl amino acids have also been extensively studied as ligands in palladium-catalyzed C-H activation, where they can act as both a dianionic bidentate ligand and a proton acceptor researchgate.netacs.orgnih.govacs.orgnih.gov.

Gold Catalysis: Gold catalysts have been shown to be effective in promoting reactions of related α-hydroxyketones with thiols to form α-thioketones. For instance, AuCl can catalyze the direct coupling of benzenethiol (B1682325) with α-hydroxyketones . This suggests that a gold-catalyzed approach could be viable for the synthesis of this compound or its derivatives from appropriate precursors. The mechanism is believed to involve the formation of a gold(I)-thiolate intermediate, followed by nucleophilic attack .

Lewis Acid Catalysis: Lewis acids can be employed to catalyze reactions of this compound, particularly those involving the carboxylic acid group. For example, the esterification of carboxylic acids can be efficiently catalyzed by Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) researchgate.netepa.gov. These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.

Table 4: Catalytic Systems in Reactions Involving this compound and its Analogs

| Catalyst Type | Specific Catalyst | Reaction Type | Role of Catalyst |

| Palladium | Pd(OAc)₂ with thioether ligand | C-H Olefination | Ligand for C-H activation |

| Gold | AuCl | Sulfenylation | Formation of Au(I)-thiolate intermediate |

| Lewis Acid | ZnCl₂/AlCl₃ | Esterification | Activation of the carbonyl group |

Advanced Applications of 2 Phenyl 2 Phenylthio Acetic Acid and Its Functional Derivatives

Utility as a Synthon in Complex Organic Synthesis

2-Phenyl-2-(phenylthio)acetic acid and its related structures are recognized for their role as versatile synthons, or building blocks, in the intricate field of organic synthesis. Their unique chemical architecture, featuring a phenyl group and a phenylthio group attached to the same carbon atom, allows for a variety of chemical transformations, making them valuable precursors in the creation of more complex molecules. This adaptability has led to their use in the development of pharmaceutical intermediates, agrochemical compounds, and advanced polymer materials.

Building Blocks for Pharmaceutical Intermediates

The structural framework of this compound serves as a key component in the synthesis of various pharmaceutical intermediates. These intermediates are crucial precursors in the manufacturing of active pharmaceutical ingredients (APIs). The presence of the phenylthio group, in particular, enhances the reactivity of the molecule, facilitating its use in constructing more elaborate molecular structures. chemimpex.com

For instance, derivatives of phenylacetic acid are integral to the synthesis of a range of pharmaceuticals. The core structure can be modified to create compounds with specific therapeutic properties. Research has demonstrated the utility of these compounds as key intermediates in the development of drugs targeting inflammatory conditions and pain. chemimpex.com The versatility of the phenylacetic acid backbone allows for the introduction of various functional groups, leading to the creation of novel compounds with potentially improved efficacy and reduced side effects.

Furthermore, the related compound 2-[2-(phenylthio)phenyl]acetic acid is also a significant pharmaceutical intermediate. echemi.com Its applications extend to the synthesis of various active pharmaceutical ingredients. echemi.com The ability to functionalize this molecule makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Precursors in Agrochemical Development

In the field of agrochemical research, this compound and its derivatives are employed as precursors for the development of new pesticides and herbicides. chemimpex.com The introduction of specific substituents onto the core structure can lead to compounds with enhanced biological activity, making them effective in crop protection. For example, the incorporation of a chlorine atom can significantly increase the biological activity of phenylacetic acid derivatives, rendering them useful in agrochemical formulations.

The adaptability of these compounds allows for the creation of more effective and environmentally safer agrochemicals. chemimpex.com Researchers can fine-tune the molecular structure to optimize its desired properties, contributing to the development of innovative solutions for agriculture. chemimpex.com

Enabling Syntheses of Advanced Polymer Materials

The utility of this compound extends to the field of material science, where it and its derivatives are explored for their potential in creating new polymer materials. chemimpex.com These compounds can act as building blocks in polymerization reactions, leading to the formation of polymers with enhanced characteristics such as improved thermal stability and mechanical strength. chemimpex.com

The unique structure of these molecules can be leveraged to design polymers with specific properties tailored for various applications. This makes them attractive for researchers seeking to develop advanced materials with novel functionalities. chemimpex.com

Medicinal Chemistry and Biological Activity Investigations

The inherent chemical properties of this compound and its derivatives have prompted extensive research into their potential medicinal applications. The phenylthio group is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for biological activity. These interactions may lead to the inhibition of specific enzymes or interactions with cellular receptors, resulting in various therapeutic effects.

Design and Synthesis of Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been a focus in the design and synthesis of novel anti-inflammatory and analgesic agents. chemimpex.comnih.gov Research has shown that certain substituted (2-phenoxyphenyl)acetic acids exhibit significant anti-inflammatory activity. nih.gov For example, studies on a series of these compounds revealed that introducing halogen substituents into the phenoxy ring considerably enhanced their anti-inflammatory effects in adjuvant arthritis tests. nih.gov

One notable derivative, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, demonstrated a favorable combination of high potency and low ulcerogenic potential, leading to its therapeutic use. nih.gov The structural characteristics of these compounds are believed to contribute to their efficacy and may offer advantages over existing anti-inflammatory drugs. chemimpex.com

Exploration of Antimicrobial and Antitubercular Activities

The antimicrobial properties of this compound and its derivatives have been a subject of investigation. Studies have indicated its efficacy against various bacterial strains, positioning it as a candidate for the development of new antimicrobial agents. The bacteriostatic activity of some 2-phenylethanol (B73330) derivatives, including phenylacetic acid, has been linked to their ability to incorporate into and disrupt bacterial cell membranes. nih.gov

In the search for new treatments for tuberculosis, which is complicated by the emergence of resistant strains of Mycobacterium tuberculosis, derivatives of 2-(phenylthio)benzoylarylhydrazone have shown promise. nih.gov In one study, two compounds from a synthesized series, a 5-Nitro-2-furyl analogue and a 5-Nitro-2-thienyl analogue, displayed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov The development of new antituberculosis drugs with novel mechanisms of action is urgently needed to combat this persistent global health issue. nih.gov

Enzyme Target Modulation (e.g., Alpha-Methylacyl-CoA Racemase Inhibition)

The modulation of specific enzyme targets is a cornerstone of modern drug discovery, and derivatives of this compound have been investigated for their potential to interact with key enzymes implicated in disease. A notable example of such a target is Alpha-Methylacyl-CoA Racemase (AMACR), also known as P504S.

AMACR is a mitochondrial and peroxisomal enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and bile acid precursors through the conversion of (2R)-methylacyl-CoA esters to their (2S)-epimers. wikipedia.orgfrontiersin.org This transformation is essential for their subsequent degradation via β-oxidation. wikipedia.org Due to its significant overexpression in various cancers, including prostate cancer, AMACR has emerged as an attractive therapeutic target for the development of novel anti-cancer agents. nih.govnih.govaacrjournals.org

The development of AMACR inhibitors has been challenging, partly due to difficulties in assaying the enzyme's activity. nih.gov However, high-throughput screening efforts have successfully identified novel, non-substrate-based small-molecule inhibitors. nih.govaacrjournals.org Among the classes of compounds identified are those structurally related to this compound. Specifically, novel 2-arylthiopropanoyl-CoA inhibitors have been developed as potential agents against prostate cancer. frontiersin.org These inhibitors are designed to mimic the natural substrates of AMACR, thereby blocking the active site and inhibiting its catalytic function. The inhibition of AMACR disrupts the metabolic pathways that are upregulated in cancer cells, potentially leading to reduced cell proliferation and tumor growth. frontiersin.org

Research has identified various scaffolds for AMACR inhibition, such as pyrazoloquinolines and pyrazolopyrimidines, with the most potent compounds exhibiting IC₅₀ values in the low micromolar range (~2 µM). nih.gov The binding modes of these inhibitors can vary, with studies showing evidence of uncompetitive and mixed competitive inhibition. nih.gov These findings underscore the potential of designing derivatives of this compound to selectively target and modulate the activity of enzymes like AMACR, offering a promising avenue for therapeutic intervention.

Structural Modifications and Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have been instrumental in optimizing their therapeutic potential by identifying key structural features that govern their effects.

The core structure, featuring a central acetic acid moiety with phenyl and phenylthio substituents, offers multiple points for modification. Research into related aryl acetamide (B32628) and phenylthiazole derivatives has demonstrated that even minor structural changes can lead to significant shifts in biological activity, including anticancer and antimicrobial effects. nih.gov

Key areas of modification and their observed impact on activity include:

Substitution on the Phenyl Rings: The nature and position of substituents on either the α-phenyl ring or the phenylthio ring are critical determinants of potency.

Electron-withdrawing vs. Electron-donating Groups: Studies on related compound series have shown that electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or trifluoromethyl groups) are often preferred over electron-donating groups. nih.gov For instance, the introduction of a 3-fluoro substituent on a 2-phenylthiazole-4-carboxamide (B13865131) derivative resulted in good cytotoxic activity. nih.gov

Positional Isomerism: The position of a substituent can dramatically alter a compound's efficacy. In one study on aryl acetamide triazolopyridazines, substitutions at the 2-position of the aryl ring led to unfavorable conformations and a loss of activity, whereas substitutions at other positions were better tolerated. nih.gov

Modifications of the Acetic Acid Moiety: Altering the carboxylic acid group, for example, by converting it to an amide, can significantly impact the compound's properties, including its ability to interact with biological targets. The synthesis of N-(aryl)-2-(phenylthio)acetamides is a common strategy to explore new biological activities.

The table below summarizes general SAR findings from studies on compounds structurally related to this compound.

| Compound Series | Structural Modification | Observed Effect on Biological Activity | Reference |

| Aryl Acetamide Triazolopyridazines | Addition of a chlorine atom to the 2-position of the aryl ring. | Resulted in EC₅₀ values greater than 25 μM, suggesting unfavorable conformation. | nih.gov |

| Aryl Acetamide Triazolopyridazines | Introduction of a 3-CF₃ group. | Generally led to potent compounds with EC₅₀ values ≤ 2 μM. | nih.gov |

| Aryl Acetamide Triazolopyridazines | Combination of a 2-Fluoro and a 3-CF₃ substituent. | Resulted in significantly reduced activity (EC₅₀ > 25 μM). | nih.gov |

| 2-Phenylthiazole-4-carboxamides | Addition of a methoxy (B1213986) group at the 4-position of the arylacetamido moiety. | Led to an improvement in activity against Caco-2 cancer cells. | nih.gov |

| 2-Phenylthiazole-4-carboxamides | Substitution with a 3-fluoro group. | Showed good cytotoxic activity against multiple cancer cell lines (IC₅₀ < 10 μg/mL). | nih.gov |

These SAR studies highlight the intricate relationship between the chemical architecture of this compound derivatives and their biological function. The phenylthio group itself is crucial, often participating in hydrogen bonding and π-π stacking interactions with molecular targets. By systematically modifying the scaffold, researchers can fine-tune the electronic and steric properties of these molecules to enhance their potency and selectivity for specific biological targets.

Computational and Theoretical Chemistry of 2 Phenyl 2 Phenylthio Acetic Acid Systems

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) and other quantum mechanical calculations are powerful tools for investigating the structural and electronic properties of molecules like 2-phenyl-2-(phenylthio)acetic acid. These methods allow for the optimization of the molecular geometry to find the most stable conformation and for the calculation of various energetic and spectroscopic properties.

For instance, in a study of the related compound, 2,2-difluoro-2-(phenylthio)acetic acid, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. beilstein-journals.org Similar calculations on S-phenyl thioacetate, a structurally related molecule, have identified different conformers (syn and anti) based on the orientation of the carbonyl group relative to the phenyl ring, with a calculated energy difference between them. niscpr.res.in Such computational analyses for this compound would likely involve exploring the rotational barriers around the C-S and C-C bonds to identify the most stable three-dimensional structure.

DFT calculations are also used to simulate vibrational spectra (infrared and Raman), which can then be compared with experimental data to validate the calculated structure. niscpr.res.in Furthermore, these quantum mechanical methods are foundational for the analyses described in the following sections, providing the necessary electronic structure information to predict reactivity and potential biological activity. In studies of complex derivatives, such as those of phenyl isothiocyanate, DFT calculations using generalized gradient approximation (GGA) with specific functionals like BLYP and double numerical polarization basis sets (DNP) are used to obtain optimized geometries and calculate properties such as HOMO and LUMO energies. nih.gov

Prediction and Analysis of Electronic Properties and Reactivity

Computational methods are instrumental in predicting the electronic properties and chemical reactivity of this compound. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density in the molecule, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the aromatic rings could participate in π-stacking interactions.

Studies on related phenylacetic acid (PAA) derivatives have utilized computational techniques to predict their binding potential to biological targets. researchgate.net These studies often involve calculating docking scores, which estimate the binding affinity between a small molecule and a macromolecular target. For example, derivatives of PAA have been shown to interact with DNA, Pim kinase protein, and urease enzymes through polar interactions, with substituents on the phenyl ring significantly influencing the docking score. researchgate.net Similarly, the reactivity of this compound can be tuned by modifications to the phenyl or phenylthio groups, affecting its electronic properties and potential biological interactions.

| Derivative | Target | Predicted Docking Score (kcal/mol) | Key Interactions |

| 3-chloro-PAA | DNA | -7.809 | Polar interactions with DNA residues researchgate.net |

| 2-propyl-PAA | Pim kinase | Not specified | Polar interactions with key residues researchgate.net |

| 4-propyl-PAA | Urease | -8.525 | Strong interaction with the enzyme researchgate.net |

Computational Insights into Reaction Mechanisms

Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound, including its synthesis and subsequent transformations. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most likely reaction pathway.

For example, the synthesis of this compound can occur through various routes. One potential method is the gold(I)-catalyzed sulfenylation of an α-hydroxyketone precursor. Computational studies of similar reactions suggest that the gold(I) catalyst facilitates the formation of a thiolate intermediate, which then undergoes nucleophilic attack. A detailed computational investigation could model the energies of the reactants, intermediates, transition states, and products for this proposed mechanism.

Another relevant reaction type is nucleophilic substitution, such as the reaction of a haloacetic acid derivative with a thiol. The kinetics of reactions between [chloro(phenyl)arsanyl]acetic acid and haloacetic acids have been shown to follow an SN2 mechanism, which is accompanied by the alkaline hydrolysis of the haloacetic acids. researchgate.net Computational modeling could be employed to compare the activation barriers of different potential pathways for the synthesis of this compound, helping to optimize reaction conditions. The compound can also undergo oxidation to form sulfoxides or sulfones, and reduction of the phenylthio group. The mechanisms of these transformations could also be explored using computational methods.

Modeling of Molecular Interactions and Biological Activity

Given that this compound has shown potential antimicrobial and anti-inflammatory properties, computational modeling is a valuable tool for understanding its biological activity. Molecular docking is a widely used technique to predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or a receptor.

In molecular docking simulations, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a protein. The software then calculates the most favorable binding poses and estimates the binding affinity. For instance, studies on phenylthiazole acids as potential agonists for PPARγ have used molecular docking and molecular dynamics simulations to show stable interactions with amino acid residues in the active site of the receptor. nih.gov Similarly, docking studies of thiophene (B33073) derivatives have revealed that hydrophobic interactions often play a major role in ligand-receptor binding. niscpr.res.in

For this compound, the phenylthio group could engage in hydrogen bonding and π-π stacking interactions within a protein's active site, which are crucial for its biological activity. The mode of action for its antimicrobial properties might involve the inhibition of key bacterial enzymes or the disruption of the bacterial cell membrane through interactions with the lipid bilayer. Computational models could be used to test these hypotheses by docking the molecule into the active sites of known antimicrobial targets.

常见问题

Q. What are the standard synthetic routes for 2-phenyl-2-(phenylthio)acetic acid, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution between thiophenol and 2-bromoacetic acid in a basic medium. For example, 2-(phenylthio)acetic acid (the core intermediate) is prepared by reacting thiophenol with 2-bromoacetic acid under alkaline conditions (pH ~10–12). Subsequent reactions with aryl amines or acyl chlorides yield derivatives like N-(aryl)-2-(phenylthio)acetamides. Purification often involves recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H-NMR : Signals for the phenylthio group appear as aromatic multiplet peaks (δ 7.2–7.5 ppm), while the acetic acid moiety shows a singlet for the methylene group (δ ~3.8–4.2 ppm).

- ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~170–175 ppm, and the sulfur-linked carbon (C-S) appears at ~40–45 ppm.

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₄H₁₂O₂S requires m/z 244.0564) .

Q. What role does the phenylthio group play in the compound’s reactivity?

The phenylthio (-SPh) group acts as a directing/activating group in electrophilic substitutions and stabilizes intermediates via resonance. Its electron-rich sulfur atom facilitates nucleophilic reactions, such as acyl chloride formation (using oxalyl chloride) for subsequent amide coupling .

Advanced Research Questions

Q. How can low yields (<50%) in N-(aryl)-2-(phenylthio)acetamide synthesis be optimized?

Low yields (e.g., 24–42% in derivative synthesis) often stem from competing side reactions (e.g., hydrolysis of acyl chlorides). Strategies include:

- Temperature control : Maintain sub-0°C conditions during acyl chloride formation to minimize decomposition.

- Catalyst use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Workup optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent moisture ingress .

Q. What are effective strategies for reductive desulfanylation of phenylthio-protected derivatives?

Desulfanylation to remove the -SPh group is achieved via radical-mediated reduction. For example, treatment with tributyltin hydride (Bu₃SnH) and azo initiators (e.g., AIBN) under reflux in toluene cleaves the C-S bond, yielding difluoromethyl or methylene products. Key parameters:

- Molar ratios : Use 2–3 equivalents of Bu₃SnH per equivalent of substrate.

- Reaction time : 6–12 hours under reflux (~110°C).

- Byproduct management : Remove tin residues via aqueous extraction (e.g., 1M HCl washes) .

Q. How to analyze and mitigate byproduct formation in multistep syntheses involving this compound?

Common byproducts include:

- Oxidation products : Thioether oxidation to sulfoxides (e.g., using LC-MS to detect [M+16] peaks).

- Dimerization : Occurring during acidic workup; mitigated by dilute reaction conditions.

- Column artifacts : Silica gel interactions may retain polar byproducts; use TLC (Rf comparison) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。